REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[C:7]([O:12][CH3:13])[N:6]=[C:5]([N:14]2[CH2:23][CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15]2)[N:4]=1.[H][H]>[Ni]>[CH2:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:22][CH2:23][N:14]1[C:5]1[N:6]=[C:7]([O:12][CH3:13])[C:8]([NH2:9])=[C:3]([O:2][CH3:1])[N:4]=1
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Type
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CUSTOM
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Details
|
used for the next step without further purification (0.51 g, 1.78 mmol, 99%)
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Name
|
|
Type
|
|
Smiles
|
C1N(CCC2=CC=CC=C12)C1=NC(=C(C(=N1)OC)N)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |